molecular formula C23H27NO7 B4011947 5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4011947
M. Wt: 429.5 g/mol
InChI Key: IQXVOBQHOXYJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one (CAS: 609797-15-1) is a pyrrol-2-one derivative with a molecular formula of C23H27NO7 and a molar mass of 429.46 g/mol . Its structure features:

  • A 4-butoxy-3-methoxyphenyl group at position 5, contributing lipophilicity and steric bulk.
  • A furan-2-carbonyl moiety at position 4, introducing electron-withdrawing and π-conjugation effects.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding.
  • A 2-methoxyethyl substituent at position 1, enhancing solubility.

Properties

IUPAC Name

2-(4-butoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7/c1-4-5-11-30-16-9-8-15(14-18(16)29-3)20-19(21(25)17-7-6-12-31-17)22(26)23(27)24(20)10-13-28-2/h6-9,12,14,20,26H,4-5,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXVOBQHOXYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C19H25NO5C_{19}H_{25}NO_5. Its structure features a pyrrole ring substituted with a furan carbonyl, a butoxy group, and methoxy groups on the phenyl ring. This unique combination of functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the compound have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimal inhibitory concentrations (MIC) as low as 64 µg/mL . The presence of the furan moiety in the structure is often correlated with enhanced antibacterial activity.

Anticancer Properties

Furan derivatives have also been investigated for their anticancer potential. A study highlighted that certain furan compounds inhibited topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a mechanism of action that may be relevant for cancer therapeutics . The specific compound may share similar pathways due to structural similarities.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It may modulate signaling pathways by interacting with various receptors, influencing processes such as apoptosis and inflammation.
  • Antioxidant Activity : Some studies suggest that furan derivatives possess antioxidant properties, which can protect cells from oxidative damage.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known furan derivatives. The following table summarizes some key comparisons:

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)
Compound A3-(4-Methoxyphenyl)furanAntibacterial against E. coli64
Compound B4-(furan-2-carbonyl) derivativeAnticancer (topoisomerase I inhibitor)50
5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one Contains butoxy and methoxy groupsPotentially antibacterial and anticancerTBD

Case Studies

  • Antibacterial Efficacy : A study evaluating various furan derivatives found that compounds similar to the one in focus demonstrated broad-spectrum antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin .
  • Anticancer Screening : In vitro studies on human cancer cell lines indicated that certain furan-based compounds exhibited significant cytotoxicity, leading to further exploration of their potential as chemotherapeutic agents .
  • Mechanistic Studies : Research involving enzyme assays has shown that some furan derivatives can effectively inhibit key enzymes involved in bacterial resistance mechanisms, suggesting a dual role in both direct antibacterial effects and overcoming resistance .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

4-tert-Butylphenyl and 4-Dimethylaminophenyl Analogues
  • Compound 20 (): Contains a 4-tert-butylphenyl group and 4-methylbenzoyl substituent. Yield: 62% .
  • Compound 21 (): Features a 4-dimethylaminophenyl group, introducing electron-donating effects. The dimethylamino group may enhance solubility but reduce thermal stability compared to the methoxy/butoxy substituents in the target compound .
Nitro- and Methoxy-Substituted Analogues
  • Compounds 34–39 (): Include 3-nitro or 4-methoxy groups on the phenyl ring. For example, Compound 38 (5-hydroxy-5-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one) combines electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized structure .

Acyl Group Modifications

Thiophene and Benzoyl Analogues
  • F3226-1198 (): Replaces the furan-2-carbonyl group with a thiophene-2-carbonyl moiety. This substitution retains π-conjugation but introduces sulfur-based interactions. It exhibits potent inhibitory activity (IC50: 2.6 μM ) against matriptase activation, suggesting acyl group flexibility in biological targeting .
  • Compound 20 (): Uses a 4-methylbenzoyl group, which may enhance hydrophobic interactions in protein binding compared to furan-based derivatives .
Fluorinated Analogues
  • 5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one (): Incorporates a 2-fluorophenyl group and morpholinoethyl substituent. The fluorine atom increases electronegativity and metabolic stability, while the morpholino group improves water solubility (molecular weight: 400.40 g/mol) .

N-Substituent Diversity

Methoxyethyl vs. Hydroxypropyl
  • Compounds 20 and 21 (): Utilize a 2-hydroxypropyl group at position 1. This substituent may increase hydrogen-bonding capacity but reduce lipophilicity compared to the 2-methoxyethyl group in the target compound .
Thiadiazolyl and Tetrahydrofuran Derivatives
  • The p-tolyl group enhances steric bulk .
  • Compound in : Includes a tetrahydrofuran-2-ylmethyl group, balancing solubility and conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.